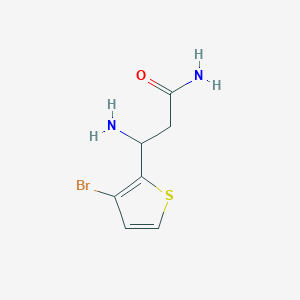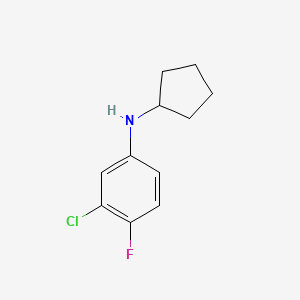
3-chloro-N-cyclopentyl-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclopentyl-4-fluoroaniline is an organic compound with the molecular formula C11H13ClFN and a molecular weight of 213.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-N-cyclopentyl-4-fluoroaniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with cyclopentylamine. The process includes the following steps :
Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of 3-chloro-4-fluoronitrobenzene using hydrogen gas in the presence of a platinum catalyst (1% Pt/C) at 80°C and 0.8 MPa pressure. The reaction is carried out for 5 hours.
Cyclopentylamine Addition: The reduced product is then reacted with cyclopentylamine to form this compound.
Chemical Reactions Analysis
3-chloro-N-cyclopentyl-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction and various nucleophiles for substitution reactions. The conditions often involve elevated temperatures and pressures.
Scientific Research Applications
3-chloro-N-cyclopentyl-4-fluoroaniline is used in various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclopentyl-4-fluoroaniline involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
3-chloro-N-cyclopentyl-4-fluoroaniline can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
3-chloro-N-cyclopentyl-4-fluoroaniline |
InChI |
InChI=1S/C11H13ClFN/c12-10-7-9(5-6-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI Key |
KGOUTQPZGNBBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B13276475.png)
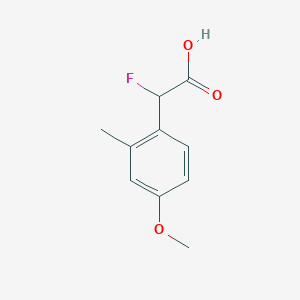

![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)
![Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13276520.png)
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13276530.png)
![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
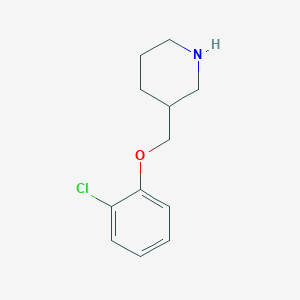
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
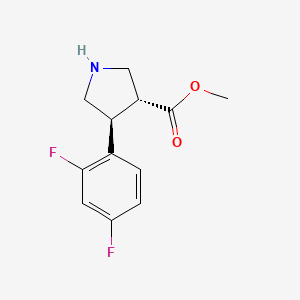
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B13276552.png)
